Cas no 105625-02-3 (Phosphine, docosyldiphenyl-)

Phosphine, docosyldiphenyl- structure
Phosphine, docosyldiphenyl- structure
Product Name:Phosphine, docosyldiphenyl-
CAS No:105625-02-3
MF:C34H55P
MW:494.774271249771
CID:1156980
PubChem ID:13750329
Update Time:2025-04-20

Phosphine, docosyldiphenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, docosyldiphenyl-
    • docosyl(diphenyl)phosphane
    • docosyldiphenylphosphine
    • 105625-02-3
    • SCHEMBL10871891
    • KQDXDNKJFYWDTB-UHFFFAOYSA-N
    • DTXSID00548356
    • Inchi: 1S/C34H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-32-35(33-28-23-21-24-29-33)34-30-25-22-26-31-34/h21-26,28-31H,2-20,27,32H2,1H3
    • InChI Key: KQDXDNKJFYWDTB-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCCCCCCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 494.40445
  • Monoisotopic Mass: 494.40413875g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 23
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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